1H-Pyrrole, 2-(2-nitroethyl)-

Description

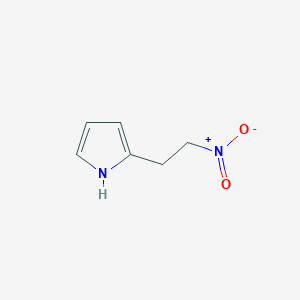

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroethyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-2,4,7H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGUXDHXIOVZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441309 | |

| Record name | nitroethyl pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276239-26-0 | |

| Record name | nitroethyl pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Chemical Transformations of 2 2 Nitroethyl Pyrrole in Organic Synthesis

Chemical Reactions Involving the Nitro Group

The nitro group in 2-(2-nitroethyl)pyrrole is a key functional handle that can be transformed into various other groups, significantly expanding its synthetic utility. The strong electron-withdrawing nature of the nitro group activates the adjacent carbon atoms, making them susceptible to a range of chemical reactions. mdpi-res.com

One of the most common transformations is the reduction of the nitro group to an amino group. This conversion is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of silica (B1680970) gel. nih.gov This reduction is a crucial step in the synthesis of more complex molecules, as the resulting amino group can be further functionalized. For instance, the reduction of 2-(2-nitroethyl)pyrrole is a key step in the streamlined synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, a precursor for hydroporphyrins. nih.gov

The nitro group can also participate in elimination reactions. For example, treatment of 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the elimination of nitrous acid, affording novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. mdpi.comnih.gov This reaction highlights the role of the nitro group as a good leaving group, facilitating the formation of a carbon-carbon double bond. mdpi-res.com

Furthermore, the nitro group can be involved in Nef-type reactions, where it is converted into a carbonyl group. Although not extensively detailed for 2-(2-nitroethyl)pyrrole itself in the provided context, the reductive cyclization of related γ-nitro ketones suggests that under certain conditions, the nitro group might be transformed into a carbonyl group during the reaction sequence. researchgate.net

The versatility of the nitro group is further demonstrated in its ability to act as a precursor for other nitrogen-containing functionalities, making 2-(2-nitroethyl)pyrrole a valuable intermediate in the synthesis of a wide array of nitrogenous compounds. rsc.org

Derivatization and Further Functionalization of the Pyrrole (B145914) Nucleus

The pyrrole ring in 2-(2-nitroethyl)pyrrole can undergo various functionalization reactions, allowing for the introduction of additional substituents and the construction of more complex molecular architectures. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, and modern cross-coupling methodologies have further expanded the possibilities for its derivatization.

The introduction of a 2-nitroalkyl moiety into the pyrrole nucleus is itself a functionalization step, often achieved through Friedel-Crafts type reactions of pyrroles with nitroalkenes. rsc.org Once the 2-(2-nitroethyl) side chain is in place, further modifications to the pyrrole ring can be performed. For instance, N-substitution of the pyrrole is a common strategy to modify its properties and reactivity. N-alkoxycarbamoyl groups have been used as transferable and transformable directing groups in the synthesis of pyrrolizines from N-substituted pyrroles. rsc.org

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the pyrrole nucleus. researchgate.net While challenges can arise due to the sensitivity of the pyrrole ring, the use of appropriate N-protecting groups, such as the benzyloxymethyl (BOM) group, can facilitate these transformations. researchgate.net These methods allow for the introduction of aryl and other substituents at various positions of the pyrrole ring, leading to a diverse range of derivatives.

Michael addition reactions represent another important avenue for the functionalization of the pyrrole nucleus. The conjugate addition of pyrrole to electron-deficient olefins, such as β-nitrostyrenes, can lead to the formation of C-C bonds at the 2-position of the pyrrole. nih.govnih.gov This approach has been utilized to synthesize various 2-substituted pyrroles, including those with a nitroethyl side chain bearing additional functional groups. nih.gov The reaction of pyrrole with β-fluoro-β-nitrostyrenes, for example, proceeds efficiently to yield 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. mdpi.comnih.gov

The following table summarizes selected examples of the derivatization of the pyrrole nucleus in compounds related to 2-(2-nitroethyl)pyrrole:

| Starting Material | Reagent(s) | Product | Reaction Type |

| Pyrrole | β-Fluoro-β-nitrostyrenes | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrroles | Michael Addition |

| Pyrrole | β-Nitroolefins, Feist's acid | 2-(1-Aryl-2-nitroethyl)-1H-pyrroles | Michael Addition |

| N-Alkoxycarbamoyl pyrroles | CF3-ynones | Functionalized pyrrolizines | C-H Alkenylation/Cascade |

Cyclization Reactions Involving the Nitroethyl Side Chain

The nitroethyl side chain of 2-(2-nitroethyl)pyrrole is a key structural element that enables various cyclization reactions, leading to the formation of fused heterocyclic systems, most notably pyrrolizine derivatives. rsc.orgclockss.org These reactions often involve the initial transformation of the nitro group, followed by an intramolecular cyclization.

A prominent example is the reductive cyclization of γ-nitro ketones derived from 2-(2-nitroethyl)pyrrole. nih.gov In a key step for the synthesis of a tetrahydrodipyrrin, 2-(2-nitroethyl)pyrrole undergoes a Michael addition with mesityl oxide to form a γ-nitrohexanone. nih.gov Subsequent reductive cyclization of this intermediate, using reagents like zinc and ammonium (B1175870) formate, leads to the formation of a new five-membered ring fused to the pyrrole nucleus. nih.gov This process involves the reduction of the nitro group to an amino group, which then participates in an intramolecular condensation with the ketone functionality.

The versatility of this approach is highlighted by the fact that the reaction conditions can influence the final product. For instance, the reductive cyclization of γ-nitroketones can yield pyrroline (B1223166) N-oxides or pyrrolines depending on the reducing agent and reaction media. researchgate.net

Furthermore, the nitroethyl side chain can be a precursor to other reactive intermediates that undergo cyclization. The conversion of the nitro group to other functionalities can set the stage for intramolecular reactions that form new rings. While not directly starting from 2-(2-nitroethyl)pyrrole, the synthesis of pyrrolizines from N-alkoxycarbamoyl pyrroles and CF3-ynones demonstrates a cascade process involving C-H bond activation and intramolecular nucleophilic addition, showcasing the potential for complex cyclizations originating from functionalized pyrroles. rsc.org

The table below provides an overview of a key cyclization reaction involving a derivative of 2-(2-nitroethyl)pyrrole:

| Reactant | Reagent(s) | Intermediate | Product | Reaction Type |

| 2-(2-Nitroethyl)pyrrole | Mesityl oxide | γ-Nitrohexanonepyrrole | Tetrahydrodipyrrin | Michael Addition followed by Reductive Cyclization |

These cyclization strategies underscore the importance of the nitroethyl side chain in constructing bicyclic and polycyclic systems containing the pyrrole core, which are prevalent in many natural products and biologically active compounds. nih.gov

Iv. Synthetic Utility of 2 2 Nitroethyl Pyrrole in Complex Molecular Architectures

Precursors for Advanced Heterocyclic Scaffolds

2-(2-Nitroethyl)pyrrole is a highly valuable precursor for the synthesis of more complex heterocyclic systems. researchgate.netscispace.com The functionalization of pyrroles with a 2-nitroalkyl moiety provides access to nitro-containing compounds that are instrumental as intermediates. rsc.org The inherent reactivity of both the pyrrole (B145914) ring and the nitroethyl group enables its participation in a range of reactions, including Michael additions, Mannich reactions, and various cycloadditions. researchgate.net

A streamlined, multi-step preparation of complex pyrrolidine-based structures can begin with 2-(2-nitroethyl)pyrrole. For instance, a synthetic pathway can involve:

Nitro-aldol condensation: Reaction of pyrrole-2-carboxaldehyde with nitromethane (B149229) to yield 2-(2-nitrovinyl)pyrrole. researchgate.net

Reduction: Subsequent reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) affords 2-(2-nitroethyl)pyrrole. researchgate.net

Michael Addition: This intermediate can then undergo a Michael addition with electrophiles such as mesityl oxide. researchgate.net

Reductive Cyclization: The final step involves a reductive cyclization to produce advanced heterocyclic scaffolds. researchgate.net

This strategic use of 2-(2-nitroethyl)pyrrole highlights its role in building polycyclic systems that are otherwise challenging to access. Its derivatives are foundational in creating a diverse library of heterocyclic compounds, many of which are investigated for their unique chemical properties and potential applications. sigmaaldrich.comd-nb.info

Building Blocks for Poly-pyrrolic Systems

Poly-pyrrolic macrocycles, such as porphyrins and their analogs, are central to numerous biological processes and have applications in materials science. 2-(2-Nitroethyl)pyrrole and its derivatives are fundamental starting materials in the de novo synthesis of these complex systems. researchgate.netnih.gov

Hydrodipyrrins, which include dihydrodipyrrins and tetrahydrodipyrrins, are critical dimeric pyrrole units that serve as immediate precursors to larger macrocycles like bacteriochlorins and chlorins. researchgate.netnih.gov The synthesis of these structures often leverages derivatives of 2-(2-nitroethyl)pyrrole.

A common strategy involves using N-protected pyrroles, such as N-tosyl or N-Boc derivatives, to direct the synthesis. For example, 4-bromo-2-(2-nitroethyl)-1-N-tosylpyrrole is a shared precursor for routes leading to both dihydro- and tetrahydrodipyrrins. researchgate.networldscientific.com The synthesis typically proceeds through a Michael addition followed by a reductive cyclization, where the nitro group of the 2-(2-nitroethyl)pyrrole derivative is key to forming the second ring of the dipyrrin (B1230570) system. researchgate.networldscientific.com These methods have been refined to improve yields and allow for preparation at the multigram scale, facilitating access to these essential building blocks. worldscientific.com

| Starting Pyrrole Derivative | Key Transformation | Resulting Hydrodipyrrin Type | Reference |

|---|---|---|---|

| 4-bromo-2-(2-nitroethyl)-1-N-tosylpyrrole | Michael addition and reductive cyclization | Dihydrodipyrrin and Tetrahydrodipyrrin | researchgate.networldscientific.com |

| 2-(2-Nitroethyl)pyrrole | Michael addition with mesityl oxide, then reductive cyclization | Tetrahydrodipyrrin | researchgate.net |

| N-tert-Butoxycarbonyl-2-(2-nitroethyl)pyrrole | Used in multi-step synthesis | Dihydrodipyrrin | nih.gov |

Bacteriochlorins are a class of reduced porphyrins that act as the primary light-harvesting pigments in photosynthetic bacteria. rsc.org Their strong absorption in the near-infrared region makes them valuable for applications in photomedicine and solar energy conversion. rsc.org The de novo or total synthesis of bacteriochlorins relies heavily on the self-condensation of dihydrodipyrrin precursors. rsc.orgmdpi.comresearchgate.net

Specifically, dihydrodipyrrin-acetals or dihydrodipyrrin-carboxaldehydes undergo acid-catalyzed self-condensation to form the 22-π electron bacteriochlorin (B1244331) macrocycle. rsc.org Since 2-(2-nitroethyl)pyrrole is a key starting material for these essential dihydrodipyrrins, it plays a foundational role in the rational synthesis of bacteriochlorins with diverse and strategically placed substituents. researchgate.networldscientific.com For example, 4-bromo-2-(2-nitroethyl)-1-N-tosylpyrrole is a crucial intermediate in the synthesis of 8-bromo-2,3-dihydro-1-(1,1-dimethoxymethyl)-3,3-dimethyldipyrrin, which is a building block for 3,13-dibromo-8,8,18,18-tetramethylbacteriochlorin. worldscientific.com

The synthetic pathways leading to polypyrrolic systems are often interconnected. Porphyrins, the aromatic core of heme and chlorophyll, and dipyrromethenes, which form the basis of vibrant BODIPY dyes, are structurally related to bacteriochlorins. researchgate.netresearchgate.net The Barton-Zard reaction, which utilizes nitroalkenes to construct pyrrole rings, is a powerful method for preparing the substituted pyrroles needed for porphyrin and dipyrromethene dye synthesis. researchgate.netclockss.org

While the Barton-Zard reaction builds the pyrrole ring itself, the use of 2-(2-nitroethyl)pyrrole as a pre-formed building block represents a complementary strategy. The dipyrromethanes and hydrodipyrrins derived from 2-(2-nitroethyl)pyrrole are direct precursors to these larger systems. researchgate.netnih.gov Dipyrromethenes are the oxidized analogs of dipyrromethanes and can be readily accessed from them. researchgate.net Therefore, the synthetic utility of 2-(2-nitroethyl)pyrrole extends to the creation of meso-substituted porphyrins and a wide array of dipyrromethene-based dyes and complexes. academie-sciences.fr

Applications in Bacteriochlorin Synthesis

Intermediate for Compounds with Potential Biological Significance

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. researchgate.netbiolmolchem.comnih.govnih.gov Compounds containing pyrrole motifs have demonstrated antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com

2-(2-Nitroethyl)pyrrole serves as an important intermediate in the synthesis of these biologically active molecules. rsc.orgscispace.com The functional group transformations enabled by the nitroethyl side chain allow for the introduction of various pharmacophores into a pyrrole-based structure. researchgate.net For example, the nitro group can be reduced to a primary amine, which can then be further functionalized to create amides, ureas, or other nitrogen-containing groups often found in pharmacologically active compounds. researchgate.net The synthesis of complex alkaloids and various bis-pyrrole derivatives, which have been investigated for their antimicrobial properties, can originate from precursors like 2-(2-nitroethyl)pyrrole. nih.govmdpi.com The versatility of this starting material makes it a valuable tool for drug discovery programs aimed at developing novel therapeutics based on the pyrrole framework. nih.govnsf.gov

V. Spectroscopic and Structural Characterization of 2 2 Nitroethyl Pyrroles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2-(2-nitroethyl)pyrroles. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the proton and carbon skeletons of the molecule, confirming the presence of the pyrrole (B145914) ring, the nitroethyl side chain, and any additional substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In 2-(2-nitroethyl)pyrrole derivatives, the spectrum can be divided into distinct regions corresponding to the pyrrole ring protons, the protons of the ethyl chain, and the NH proton.

The pyrrole ring itself typically displays characteristic signals in the aromatic region (around 6.0-7.0 ppm). The protons at positions 3, 4, and 5 of the pyrrole ring (H-3, H-4, H-5) appear as multiplets, with their exact chemical shifts and coupling patterns influenced by the electronic effects of the nitroethyl group and any other substituents on the ring. The NH proton of the pyrrole ring often appears as a broad singlet at a lower field (δ > 8.0 ppm). mdpi.com

The ethyl side chain (-CH-CH₂NO₂) gives rise to a set of signals that are crucial for confirming the structure. These protons typically form a complex multiplet system due to coupling with each other. For instance, in various 2-(2-nitro-1-phenylethyl)-1H-pyrrole derivatives, the protons of the CHCH₂ moiety appear as multiplets in the δ 4.7-5.6 ppm range. columbia.edu

Specific examples from the literature illustrate these features. For 2-(1-butyl-2-nitroethyl)-1H-pyrrole, the NH proton is observed as a broad singlet at δ 8.10 ppm, while the pyrrole proton at the 5-position (H-5) appears as a multiplet around δ 6.70 ppm. mdpi.com In a series of 2-(2-fluoro-1-aryl-2-nitroethyl)-1H-pyrroles, the pyrrole NH proton consistently resonates at a low field (δ ~8.0 ppm), and the pyrrole ring protons are observed between δ 6.15 and 6.81 ppm. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for 2-(2-Nitroethyl)pyrrole Derivatives

Below is a table summarizing characteristic ¹H NMR chemical shifts (δ, ppm) for various substituted 2-(2-nitroethyl)pyrroles.

| Compound | Pyrrole-NH | Pyrrole-H | CH-CH₂NO₂ | Other Signals | Solvent | Reference |

| 2-(2-Fluoro-2-nitro-1-phenylethyl)-1H-pyrrole (major isomer) | 7.99 (br s) | 6.78–6.71 (m), 6.33–6.28 (m), 6.20 (t) | 4.97 (dd) | 7.46–7.23 (m, Ar-H) | CDCl₃ | researchgate.net |

| 2-(1-(4-Methoxyphenyl)-2-nitroethyl)-1H-pyrrole | 8.06 (br s) | 6.01-6.15 (m), 6.69 (s) | 4.81-4.99 (m), 5.35-5.41 (m) | 3.76 (s, OCH₃), 6.82-7.21 (m, Ar-H) | CDCl₃ | columbia.edu |

| 2-(1-(4-Bromophenyl)-2-nitroethyl)-1H-pyrrole | 8.14 (br s) | 6.07 (s), 6.12-6.22 (m), 6.70 (s) | 4.71-4.90 (m), 4.90-5.02 (m) | 7.11-7.42 (m, Ar-H) | CDCl₃ | columbia.edu |

| 2-(1-Butyl-2-nitroethyl)-1H-pyrrole | 8.10 (br s) | 6.70-6.68 (m), 6.13-6.11 (m), 6.03-6.02 (m) | 4.60 (dd), 4.49 (dd), 4.35-4.28 (m) | 0.88-1.92 (m, butyl-H) | CDCl₃ | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In 2-(2-nitroethyl)pyrroles, distinct signals are observed for the pyrrole ring carbons, the ethyl side chain carbons, and any substituent carbons.

The pyrrole ring carbons typically resonate in the range of δ 100-130 ppm. The carbon atom at position 2 (C-2), to which the nitroethyl group is attached, is often shifted downfield. For example, in a series of substituted 2-(2-nitro-1-phenylethyl)-1H-pyrroles, the pyrrole carbons appear in the range of δ 105-129 ppm. columbia.edu The carbons of the ethyl side chain (-CH-CH₂NO₂) are typically found further upfield, with the carbon bearing the nitro group (CH₂NO₂) appearing around δ 79 ppm and the adjacent CH carbon around δ 40-48 ppm, though this can be influenced by other substituents. columbia.eduresearchgate.net

Interactive Data Table: Representative ¹³C NMR Data for 2-(2-Nitroethyl)pyrrole Derivatives

This table presents characteristic ¹³C NMR chemical shifts (δ, ppm) for selected derivatives.

| Compound | Pyrrole Carbons | CH-CH₂NO₂ | Other Signals | Solvent | Reference |

| 2-(2-Fluoro-2-nitro-1-p-tolyl-ethyl)-1H-pyrrole (major isomer) | 125.9, 118.7, 109.0, 107.4 | 47.6 (d, ²JCF = 18.9 Hz), 111.5 (d, ¹JCF = 245.3 Hz) | 138.7, 130.1, 129.8, 129.1 (Aryl-C), 21.2 (CH₃) | CDCl₃ | researchgate.net |

| 2-(1-Phenyl-2-nitroethyl)-1H-pyrrole | 106.2, 106.6, 127.85, 129.30 | 42.9, 79.2 | 127.92, 128.24, 138.1 (Aryl-C) | CDCl₃ | columbia.edu |

| 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole * | 109.1, 111.7, 119.8, 120.6, 122.7, 126.9 | 40.4, 79.0 | 128.8, 128.9, 129.0, 129.1, 132.1, 133.2, 136.1, 137.2, 138.5 (Aryl-C) | CDCl₃ | sdsu.edu |

*Data for a structurally related indole (B1671886) for comparison.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

For complex structures or to unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In a 2-(2-nitroethyl)pyrrole, COSY spectra would show cross-peaks between the H-3, H-4, and H-5 protons of the pyrrole ring, confirming their connectivity. It would also reveal the coupling between the -CH- and -CH₂NO₂ protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning carbon signals based on their known proton assignments. For example, it would definitively link the pyrrole proton signals to their corresponding pyrrole carbon signals. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). This is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the protons of the CH₂ group of the side chain to the C-2 carbon of the pyrrole ring, confirming the attachment point of the side chain. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation.

These advanced techniques, often used in combination, allow for the complete and detailed structural characterization of novel 2-(2-nitroethyl)pyrrole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in identifying a newly synthesized molecule. For 2-(2-nitroethyl)pyrrole derivatives, HRMS is routinely used to confirm that the experimentally observed mass matches the calculated mass for the expected chemical formula. researchgate.net For example, the calculated mass for the protonated molecule [M+H]⁺ of 2-(2-fluoro-2-nitro-1-(p-tolyl)ethyl)-1H-pyrrole (C₁₃H₁₄FN₂O₂) is 249.1039, and the experimentally found value was 249.1054, confirming the composition. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is well-suited for analyzing polar and thermally labile molecules like many pyrrole derivatives. columbia.edu This method typically generates protonated molecules, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. sdsu.edu This provides a clear indication of the molecular weight of the parent compound. The literature on 2-(2-nitroethyl)pyrroles frequently reports the use of ESI coupled with Time-of-Flight (TOF) or other high-resolution analyzers (ESI-TOF-MS) to obtain accurate mass data. researchgate.netsdsu.edu

Interactive Data Table: HRMS (ESI) Data for 2-(2-Nitroethyl)pyrrole Derivatives

The table below shows examples of HRMS data for several derivatives, demonstrating the confirmation of their elemental composition.

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

| 2-(2-Fluoro-1-(4-methoxyphenyl)-2-nitroethyl)-1H-pyrrole | C₁₃H₁₄FN₂O₃ | [M+H]⁺ | 265.0983 | 265.0986 | researchgate.net |

| 2-(1-(4-Tert-butyl)phenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole | C₁₆H₂₀FN₂O₂ | [M+H]⁺ | 291.1509 | 291.1503 | researchgate.net |

| 2-(1-(4-Chlorophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole | C₁₂H₁₁ClFN₂O₂ | [M+H]⁺ | 269.0493 | 269.0485 | researchgate.net |

| 2-(1-Phenyl-2-nitroethyl)-1H-pyrrole | C₁₂H₁₂N₂O₂ | [M]⁺ | 216.09 | 216.11 | columbia.edu |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for analyzing 2-(2-nitroethyl)pyrroles by providing information about the molecular weight and structural features through characteristic fragmentation patterns. In EI-MS, high-energy electrons bombard the molecule, causing the ejection of a valence electron to form a molecular ion (M⁺•). uni-saarland.de This molecular ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals. uni-saarland.de The fragmentation pathways are highly dependent on the nature and position of substituents on the pyrrole ring. arkat-usa.orgnih.gov

For the parent compound, 1H-Pyrrole, 2-(2-nitroethyl)-, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The primary fragmentation pathways would likely involve the nitroethyl side chain, which is the most labile part of the molecule. Key fragmentation events include:

Loss of the Nitro Group: A very common fragmentation for nitroalkanes is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. This would produce a prominent fragment ion [M - 46]⁺.

Benzylic-type Cleavage: Cleavage of the C-C bond between the pyrrole ring and the ethyl side chain (a β-cleavage relative to the ring) is also a probable pathway. This would lead to the formation of a stable pyrrolylmethyl-type cation.

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, although this typically requires more energy and may be less prominent than side-chain cleavages. arkat-usa.org

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and the structural elucidation of its derivatives.

Table 1: Predicted Major Fragment Ions in the EI-Mass Spectrum of 1H-Pyrrole, 2-(2-nitroethyl)-

| Ion | m/z (Mass/Charge Ratio) | Description |

| [M]⁺• | 140 | Molecular Ion |

| [M - NO₂]⁺ | 94 | Loss of nitro group (•NO₂) |

| [C₅H₆N]⁺ | 80 | Cleavage of the ethyl side chain |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for the characterization of 2-(2-nitroethyl)pyrroles, as it directly confirms the presence of the principal functional groups within the molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. libretexts.org The IR spectrum of a 2-(2-nitroethyl)pyrrole derivative will be dominated by the characteristic absorption bands of the N-H bond of the pyrrole ring and the nitro (NO₂) group. researchgate.net

The key diagnostic bands are:

N-H Stretching: The pyrrole N-H bond gives rise to a sharp, distinct absorption band, typically in the region of 3500-3300 cm⁻¹. In gaseous pyrrole, this overtone absorption has been studied in detail. dtic.mil

Nitro Group Stretching: The NO₂ group is characterized by two strong and easily identifiable stretching vibrations: an asymmetric stretch usually found in the 1560-1540 cm⁻¹ range and a symmetric stretch appearing between 1385-1365 cm⁻¹. The presence of both bands is strong evidence for the nitro functionality.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain are observed just below 3000 cm⁻¹. libretexts.org

These characteristic frequencies allow for rapid confirmation that a synthesis has successfully incorporated the desired functional groups into the target molecule.

Table 2: Characteristic Infrared Absorption Frequencies for 2-(2-Nitroethyl)pyrroles

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Pyrrole N-H | Stretch | 3500 - 3300 | Medium-Strong, Sharp |

| Nitro (R-NO₂) | Asymmetric Stretch | 1560 - 1540 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1385 - 1365 | Strong |

| Aromatic C-H | Stretch | 3150 - 3050 | Medium-Weak |

| Aliphatic C-H | Stretch | 2980 - 2870 | Medium |

| Pyrrole Ring C=C | Stretch | ~1600 - 1450 | Medium-Variable |

Applications of X-ray Crystallography for Stereochemical Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute and relative stereochemistry of chiral 2-(2-nitroethyl)pyrrole derivatives. nih.gov While other techniques like NMR spectroscopy can suggest relative configurations, single-crystal X-ray diffraction provides conclusive proof of the three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. bartin.edu.trrsc.org

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is meticulously recorded. This data allows for the calculation of the electron density distribution within the crystal, from which a precise model of the molecular structure is built and refined. bartin.edu.tr

For example, in the structural analysis of novel pyrrole derivatives, researchers report key crystallographic data such as the crystal system (e.g., monoclinic), space group (e.g., P21/c), and unit cell dimensions (e.g., a, b, c, and β angle). bartin.edu.tr The final refined structure provides incontrovertible evidence of the spatial arrangement of substituents, confirming stereochemical assignments made by other means or revealing unexpected structural features. nih.govmdpi.com This technique was instrumental in confirming the relative configuration between a sidechain and a bis-pyrrole subunit in the synthesis of complex natural products containing pyrrole moieties, where NMR analysis alone was not sufficient for absolute assignment. nih.gov The analysis of various substituted pyrroles has also been used to investigate the effects of electron-withdrawing groups on the aromaticity and geometry of the pyrrole ring itself. nih.gov

Vi. Computational and Theoretical Investigations of 2 2 Nitroethyl Pyrroles

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of pyrrole-containing molecules. arabjchem.orgnih.gov It is employed to calculate molecular geometries, energies, and various electronic parameters that govern chemical behavior. arabjchem.org

The electronic character of 2-(2-nitroethyl)pyrroles is central to their reactivity. This is often analyzed by examining the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity and dynamic stability. researchgate.net

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: A small energy gap is associated with high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Molecules with a large gap are considered more stable. researchgate.net

DFT calculations on complex molecules derived from 2-(2-nitroethyl)pyrrole, such as bacteriochlorins, show how the frontier orbitals are distributed across the molecular framework. rsc.org For instance, in related pyrrole (B145914) systems, the HOMO and LUMO are key components of Gouterman's four-orbital model, which explains their electronic absorption spectra. rsc.org Time-dependent DFT (TDDFT) can be used to calculate excited-state properties and predict electronic absorption spectra, which can then be compared with experimental measurements. researchgate.netrsc.org

Table 1: Significance of Frontier Molecular Orbitals (FMOs)

| Orbital/Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy correlates with stronger electron-donating character. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy correlates with stronger electron-accepting character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net |

Computational methods are invaluable for studying the three-dimensional arrangement of atoms in 2-(2-nitroethyl)pyrrole derivatives. Conformational analysis examines the different spatial orientations (conformers) that arise from rotation around single bonds. scribd.com The goal is to identify the most stable conformers, which are those with the lowest energy.

Experimental data from X-ray crystallography provides a direct look at the solid-state conformation of these molecules. For example, the crystal structure of a dimeric byproduct derived from 4-bromo-2-(2-nitroethyl)-1-tosyl-1H-pyrrole reveals specific intramolecular hydrogen bonding and a defined dihedral angle of 72.00 (12)° between the two pyrrole rings. iucr.org Such experimental structures serve as benchmarks for validating computational models.

In reactions, the formation of new stereocenters is common. For instance, the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes yields 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles as a mixture of diastereomers. mdpi.com Experimental results show that the ratio of these diastereomers remains constant throughout the reaction, indicating that the process is under kinetic control. mdpi.com Computational studies can model the transition states leading to each stereoisomer to explain the observed selectivity.

Electronic Structure Analysis (HOMO-LUMO Gaps, Excitation Energies)

Mechanistic Probes of Reaction Pathways

Theoretical calculations are frequently used to map out the entire energy landscape of a chemical reaction. This involves identifying intermediates, and more importantly, the high-energy transition states that connect them. rsc.org By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined.

Kinetic studies measure the rate at which a reaction proceeds, providing quantitative data that is essential for understanding the reaction mechanism. acs.org In the synthesis of fluorinated 2-(2-nitroethyl)pyrrole analogs, detailed kinetic studies have been performed. mdpi.com The reaction between pyrrole and β-fluoro-β-nitrostyrenes was monitored over time at various temperatures to determine the reaction rate constants. mdpi.com

This experimental data allows for the calculation of important activation parameters using the Eyring equation. These parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer deep insights into the structure and ordering of the transition state. mdpi.com

Table 2: Example Kinetic Parameters for the Reaction of 1-(2,4-Dichlorophenyl)-2-fluoro-2-nitroethene with Pyrrole

| Temperature (°C) | Rate Constant, k (10⁻⁵ L mol⁻¹ s⁻¹) |

|---|---|

| 30 | 1.83 |

| 50 | 7.37 |

| 70 | 25.1 |

| 90 | 73.1 |

Data sourced from a study on the synthesis of monofluorinated pyrrole derivatives. mdpi.com

While some reactions involving 2-(2-nitroethyl)pyrroles proceed without a catalyst, many syntheses rely on catalysis, including asymmetric catalysis, to produce enantioenriched products. mdpi.comrsc.org Computational modeling is a cornerstone of modern catalyst design. d-nb.info DFT calculations can be used to build microkinetic models that describe the elementary steps occurring on a catalyst's surface, providing fundamental insights into the reaction. d-nb.info

A clear example of computational mechanistic probing is the hetero-Diels-Alder reaction between ethyl nitrosoacrylate and pyrrole. frontiersin.org DFT calculations were performed to rationalize the experimentally observed regioselectivity. The energy barriers for all possible reaction pathways, including different regioisomeric and stereochemical (endo/exo) approaches, were calculated. frontiersin.org The results showed that the transition state leading to the experimentally observed product was significantly lower in energy than the alternative pathways, thus explaining the reaction's selectivity. frontiersin.org

Table 3: Calculated Relative Stabilities of Transition States in the Reaction of Ethyl Nitrosoacrylate with Pyrrole

| Approach | Relative Energy (kJ/mol) | Predicted Outcome |

|---|---|---|

| Endo (Observed Product) | 0.0 | Most Favorable |

| Exo (Observed Product) | +4.9 | Less Favorable |

| Endo (Regioisomer) | +25.2 | Unfavorable |

| Exo (Regioisomer) | +22.4 | Unfavorable |

Energies are relative to the most stable transition state. Data adapted from computational studies by Pinho e Melo et al. frontiersin.org

Kinetic Studies and Reaction Rate Analysis

Elucidation of Substituent Effects on Reactivity and Selectivity

The reactivity of the 2-(2-nitroethyl)pyrrole system can be finely tuned by introducing different functional groups (substituents) onto the aromatic rings or side chains. mdpi.com The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can have a profound impact on reaction rates and selectivity. libretexts.org

A systematic study on the conjugate addition of pyrrole to various para-substituted β-fluoro-β-nitrostyrenes demonstrated this principle clearly. mdpi.com The reaction rate was found to be highly dependent on the nature of the substituent on the benzene (B151609) ring. mdpi.com Electron-withdrawing groups (like -NO₂ or -CF₃) on the nitrostyrene (B7858105) reactant increased the reaction rate, while electron-donating groups (like -CH₃ or -OCH₃) decreased it.

To quantify this relationship, the logarithm of the calculated rate constants (log k) was plotted against the Hammett constants (σp) for each substituent. mdpi.com The resulting linear relationship, known as a Hammett plot, confirms that the electronic effect of the substituent is a primary factor controlling the reaction's kinetics. mdpi.com

Table 4: Substituent Effects on the Rate of 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrrole Formation

| Substituent (on Aryl Group) | Hammett Constant (σp) | Rate Constant, k (10⁻⁵ L mol⁻¹ s⁻¹) |

|---|---|---|

| 4-MeO | -0.27 | 1.1 |

| 4-tBu | -0.20 | 1.8 |

| 4-Me | -0.17 | 1.9 |

| H | 0.00 | 3.3 |

| 4-F | 0.06 | 3.9 |

| 4-Cl | 0.23 | 7.3 |

| 4-Br | 0.23 | 7.9 |

| 4-CF₃ | 0.54 | 33.1 |

Reaction conditions: 50 °C. Data sourced from a detailed kinetic study. mdpi.com

Vii. Concluding Remarks and Future Research Perspectives on 2 2 Nitroethyl Pyrrole Chemistry

Summary of Key Methodologies and Applications

The synthesis of 2-(2-nitroethyl)pyrrole and its derivatives primarily relies on a few key synthetic strategies. These methodologies are prized for their efficiency and the accessibility of starting materials.

Key Synthetic Methodologies:

Friedel-Crafts Alkylation: This direct approach involves the reaction of pyrrole (B145914) with nitroalkenes. rsc.org The electrophilic nature of the nitroalkene facilitates its addition to the electron-rich pyrrole ring, typically at the C2 position. This method is advantageous for its atom economy and can be adapted for asymmetric synthesis. rsc.org

Henry Reaction and Subsequent Reduction: A two-step sequence starting with a 2-formylpyrrole is also a common route. rsc.orgnih.gov The initial step is a Henry reaction (nitro-aldol condensation) with a nitroalkane, such as nitromethane (B149229), to form a 2-(2-nitrovinyl)pyrrole intermediate. nih.gov Subsequent reduction of the nitrovinyl group, often with reducing agents like sodium borohydride (B1222165) (NaBH₄), yields the desired 2-(2-nitroethyl)pyrrole. nih.gov

The utility of 2-(2-nitroethyl)pyrrole is demonstrated by its role as a pivotal building block in the synthesis of various functional molecules.

Key Applications:

Intermediate for Bioactive Compounds: The functionalization of pyrroles with a 2-nitroalkyl group provides access to nitro-containing compounds that serve as crucial intermediates for the synthesis of biologically active molecules. rsc.orgnih.gov The nitro group can be readily transformed into other functional groups, such as amines, which are prevalent in pharmaceuticals.

Synthesis of Complex Heterocycles: 2-(2-Nitroethyl)pyrrole is a key precursor in the synthesis of more complex heterocyclic systems. For instance, it is used in the preparation of hydroporphyrins like chlorins and oxochlorins, which are important in various fields, including photodynamic therapy. nih.gov It also serves as a starting material for the synthesis of dihydropyrrolo[3,2-c]pyridine-4-one derivatives. rasayanjournal.co.in

Michael Addition Reactions: The 2-(2-nitroethyl)pyrrole moiety can participate in Michael addition reactions, further extending its synthetic utility. nih.govresearchgate.net This allows for the introduction of various substituents, leading to a wide range of functionalized pyrrole derivatives.

Table 1: Key Methodologies for the Synthesis of 2-(2-Nitroethyl)pyrrole

| Methodology | Description | Key Reagents | Reference(s) |

|---|---|---|---|

| Friedel-Crafts Alkylation | Direct reaction of pyrrole with a nitroalkene. | Pyrrole, Nitroalkene | rsc.org |

| Henry Reaction & Reduction | Two-step process involving nitro-aldol condensation of a 2-formylpyrrole with a nitroalkane, followed by reduction of the resulting nitrovinylpyrrole. | 2-Formylpyrrole, Nitroalkane, Reducing agent (e.g., NaBH₄) | rsc.orgnih.gov |

Table 2: Selected Applications of 2-(2-Nitroethyl)pyrrole

| Application | Description | Resulting Compound Class | Reference(s) |

|---|---|---|---|

| Synthesis of Bioactive Intermediates | Used as a precursor to introduce nitro and subsequently other functional groups into pyrrole-based molecules. | Nitro-containing compounds, Amines | rsc.orgnih.gov |

| Precursor to Hydroporphyrins | Serves as a key building block in the rational synthesis of chlorins and other hydroporphyrins. | Tetrahydrodipyrrins, Chlorins | nih.gov |

| Synthesis of Fused Heterocycles | Employed in the construction of bicyclic and polycyclic systems containing a pyrrole ring. | Dihydropyrrolo[3,2-c]pyridine-4-ones | rasayanjournal.co.in |

Emerging Trends and Unexplored Research Avenues

The field of pyrrole chemistry is continuously evolving, with new trends and research opportunities emerging. numberanalytics.com The chemistry of 2-(2-nitroethyl)pyrrole is poised to benefit from these advancements.

Emerging Trends:

Sustainable Synthesis: A significant trend in modern organic chemistry is the development of more sustainable and environmentally friendly synthetic methods. numberanalytics.combenthamdirect.com Future research will likely focus on developing catalytic, solvent-free, or microwave-assisted syntheses of 2-(2-nitroethyl)pyrrole and its derivatives to reduce waste and energy consumption. benthamdirect.com

Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral 2-(2-nitroalkyl)pyrroles is an area of growing interest. rsc.org Asymmetric catalysis would provide access to enantioenriched building blocks for the synthesis of chiral drugs and other bioactive molecules.

Flow Chemistry: The use of continuous flow reactors for the synthesis of 2-(2-nitroethyl)pyrrole could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially unstable intermediates like nitroalkenes.

Unexplored Research Avenues:

Novel Transformations of the Nitroethyl Group: While the reduction of the nitro group to an amine is a well-established transformation, there is scope for exploring other reactions of the nitroethyl side chain. This could include Nef-type reactions to generate ketones or the use of the nitro group to direct further functionalization of the pyrrole ring.

Applications in Materials Science: Pyrrole derivatives are known to be components of conducting polymers and organic dyes. numberanalytics.comnih.gov The potential of 2-(2-nitroethyl)pyrrole as a monomer or precursor for novel functional materials remains largely unexplored. The nitro group could be used to tune the electronic properties of the resulting materials or to introduce specific functionalities.

Medicinal Chemistry Exploration: While 2-(2-nitroethyl)pyrrole is recognized as an intermediate for bioactive compounds, a systematic exploration of the pharmacological properties of its derivatives is an area ripe for investigation. mdpi.com The unique electronic and structural features of this scaffold could lead to the discovery of new therapeutic agents. nih.gov The development of new pyrrole-containing compounds with antibacterial potential is an active area of research. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.